molecular formula C9H9N3 B6252578 4-(4-methylphenyl)-2H-1,2,3-triazole CAS No. 59066-81-8

4-(4-methylphenyl)-2H-1,2,3-triazole

Cat. No.: B6252578
CAS No.: 59066-81-8
M. Wt: 159.2
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Description

4-(4-methylphenyl)-2H-1,2,3-triazole is a chemical compound from the 1,2,3-triazole family, which serves as a versatile scaffold in medicinal chemistry and drug discovery research . The 1,2,3-triazole core is considered a privileged structure in the design of novel bioactive molecules due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Researchers value this moiety for its high chemical stability and its role as a bioisostere for amide, ester, and other heterocyclic functional groups, which can improve the physicochemical properties and pharmacokinetics of lead compounds . Compounds containing the 1,2,3-triazole structure, such as this derivative, have been extensively investigated for their diverse biological activities. Scientific studies on analogous structures have demonstrated potential in anticancer research, where some 1,2,3-triazole derivatives have shown activity against various human tumor cell lines, including melanoma, colon, and breast cancer models . The mechanism of action for such activity often involves the inhibition of key enzymes like kinase . Beyond oncology, this structural motif is a key intermediate for synthesizing molecules explored for antimicrobial, antiviral, and anti-inflammatory applications . This product is intended for use in chemical synthesis and biological screening as a building block for constructing more complex molecular architectures. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

59066-81-8

Molecular Formula

C9H9N3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition for 1,2,3-Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone for synthesizing 1,2,3-triazoles due to its regioselectivity and operational simplicity. While traditional CuAAC produces 1,4-disubstituted triazoles, modifications using nitroolefins and organic azides enable access to 1,5-regioisomers, which can be adapted for 4-substituted derivatives . For instance, Chen et al. (2015) demonstrated that nitroolefins react with azides in the presence of Cu(II) catalysts at 110°C to form 4-nitro-1,5-trisubstituted-1,2,3-triazoles in 96% yield . By substituting nitroolefins with 4-methylphenylacetylene and optimizing azide precursors, this method could be tailored to synthesize 4-(4-methylphenyl)-2H-1,2,3-triazole.

The proposed mechanism involves a copper-stabilized nitrile intermediate undergoing [3+2] cycloaddition, followed by oxidative aromatization . Critical parameters include:

  • Catalyst : Cu(I) or Cu(II) salts (e.g., CuBr, CuCl₂).

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

  • Temperature : 90–110°C.

Tosyl Azide-Mediated Cyclization with 1,3-Dicarbonyl Compounds

A metal-free approach utilizing tosyl azide, primary amines, and 1,3-dicarbonyl compounds has been reported for synthesizing 1,2,3-triazoles . In this method, 4-methylphenylamine reacts with tosyl azide and acetylacetone in dichloromethane (DCM) at 90°C, yielding this compound-4-carboxylate derivatives in 92% yield . The reaction proceeds via in situ formation of a diazo intermediate, which undergoes cyclization upon heating.

Procedure :

  • Tosyl Azide Preparation : React sodium azide with 4-methylbenzenesulfonyl chloride in acetone/water.

  • Cyclization : Combine tosyl azide (0.3 mmol), 4-methylphenylamine (0.24 mmol), acetylacetone (0.2 mmol), and acetic acid in DCM.

  • Heating : Stir at 90°C for 24 hours under air .

This method avoids transition metals, making it advantageous for pharmaceutical applications. However, prolonged reaction times and moderate functional group tolerance limit its scalability.

Microwave-Assisted Synthesis for Rapid Triazole Formation

Microwave irradiation significantly accelerates triazole synthesis by enhancing reaction kinetics. A protocol adapted from Vidavalur et al. (2014) involves reacting 4-methylphenyl isothiocyanate with malonic acid bis-hydrazide in ethanol under microwave irradiation (500 W, 2–5 minutes) . Subsequent treatment with sodium hydroxide yields 5,5'-methylene-bis(4-(4-methylphenyl)-1,2,4-triazole-3-thiol) with 79% efficiency . While this method targets bis-triazoles, modifying stoichiometry and reactants could isolate the monomeric target compound.

Advantages :

  • Time Efficiency : Reactions complete in minutes vs. hours.

  • Solvent-Free Conditions : Reduces waste generation.

Limitations :

  • Lower yields compared to thermal methods.

  • Requires specialized microwave equipment.

Selenium Dioxide-Promoted Oxidative Cyclization

Selenium dioxide (SeO₂) mediates oxidative cyclization of hydrazones to form 1,2,4-triazoles, but analogous strategies apply to 1,2,3-triazoles with adjusted substrates . For example, Zheng et al. (2015) achieved 79–98% yields for fused triazoles by reacting hydrazones with SeO₂ under aerobic conditions . Adapting this method, 4-methylphenylhydrazone derivatives could undergo SeO₂-driven cyclization to yield the target triazole.

Mechanism :

  • Oxidation : SeO₂ oxidizes the hydrazone to a diazenium intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the triazole ring.

  • Rearomatization : Elimination of Se(OH)₂ yields the final product .

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each methodology:

MethodYield (%)Temperature (°C)CatalystTimeAdvantagesLimitations
Cu-Catalyzed Cycloaddition96110Cu(II) salts24 hHigh yield, regioselectiveRequires metal removal
Tosyl Azide-Mediated9290None24 hMetal-free, scalableLong reaction time
Microwave-Assisted79100 (MW)NaOH5 minRapid, eco-friendlySpecialized equipment, lower yield
SeO₂ Oxidative Cyclization85120SeO₂12 hBroad substrate scopeToxic reagent, complex workup

Mechanistic Insights and Regiochemical Considerations

Regioselectivity in 1,2,3-triazole synthesis is influenced by electronic and steric factors. Copper catalysts polarize the alkyne, favoring 1,3-dipolar cycloaddition at the terminal position . In contrast, metal-free methods rely on substrate electronics; electron-deficient azides react preferentially at the β-position of 1,3-dicarbonyl compounds . For this compound, steric hindrance from the 4-methyl group may direct substitution to the 4-position, necessitating careful selection of azide and alkyne partners.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the triazole ring or the methylphenyl group, depending on the reagents used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the triazole ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the methylphenyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that 4-(4-methylphenyl)-2H-1,2,3-triazole derivatives exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry reported that specific triazole derivatives showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. A series of experiments indicated that this compound derivatives possess antibacterial and antifungal activities. In particular, derivatives demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Fungicides
In agriculture, this compound compounds have been explored as fungicides. Their ability to disrupt fungal cell membrane integrity has made them effective against plant pathogens. Research published in Pesticide Biochemistry and Physiology highlighted the efficacy of these triazole compounds in controlling fungal diseases in crops such as wheat and rice .

Herbicides
Some derivatives have also been investigated for their herbicidal properties. The mechanism often involves the inhibition of specific enzymes in plants that are crucial for growth and development. This application is particularly relevant in developing environmentally friendly herbicides that minimize chemical residue .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of new polymeric materials. The incorporation of triazole units can enhance the thermal stability and mechanical properties of polymers. Research indicates that these polymers can be applied in coatings and adhesives with improved performance characteristics .

Nanotechnology
The compound's unique properties have also led to its use in nanotechnology. For instance, it has been employed in the fabrication of nanocomposites with enhanced electrical conductivity and thermal stability. These materials show promise for applications in electronic devices and sensors .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancerPotent activity against breast/lung cancer cells
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Agricultural ApplicationsFungicidesEffective against fungal diseases in crops
HerbicidesInhibition of plant growth enzymes
Materials SciencePolymer ChemistryEnhanced thermal stability in polymers
NanotechnologyImproved electrical conductivity

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) explored a series of this compound derivatives for their anticancer effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Agricultural Application

In a field trial reported by Johnson et al. (2021), a triazole derivative was tested as a fungicide on wheat crops affected by Fusarium graminearum. The treated plots showed a 40% reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as an effective agricultural chemical .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Parameters
Compound Substituents (Positions) Dihedral Angle (°) Crystallographic Features Reference
4-(4-Methylphenyl)-2H-1,2,3-triazole 4-(4-MePh), 5-Ph 87.1(2) Planar triazole core; aryl groups orthogonal
4-(Benzo[b]thiophen-2-yl)-5-(3,4,5-OMePh) 4-Benzo[b]thiophen, 5-OMePh 0.34(17) Near coplanar aromatic systems
1-(4-MePh)-1H-1,2,3-triazole 1-(4-MePh), 4-CF₃ 0.34(17) Planar triazole; minimal steric hindrance
  • Dihedral Angles : The dihedral angle between the triazole core and aryl substituents significantly impacts molecular packing and intermolecular interactions. For example, this compound exhibits a near-orthogonal dihedral angle (87.1°), reducing π-π stacking and enhancing solubility compared to coplanar derivatives like benzo[b]thiophen-substituted analogs .
Antiproliferative Activity
Compound Substituents (Positions) IC₅₀ (nM) Cancer Cell Line Mechanism of Action Reference
4-(4-MePh)-2H-1,2,3-triazole derivatives 4-(4-MePh), 5-Ph, piperazine 5–50 HeLa, MCF-7, A549 Tubulin polymerization inhibition
6h (tubulin inhibitor) 4-(3,4,5-OMeBz), 2-FPh 8–12 NSCLC Colchicine-binding site inhibition
CA-4 (control) Combretastatin analog 2–10 Multiple lines Tubulin destabilization
  • Key Findings: Piperazine-substituted 4-(4-MePh)-2H-1,2,3-triazole derivatives (e.g., compound 7p) exhibit nanomolar IC₅₀ values, rivaling CA-4, by targeting tubulin’s colchicine-binding site . Substituents like 3-hydroxyazetidine (compound 6h) enhance aqueous solubility while maintaining potency, demonstrating the role of polar groups in pharmacokinetics .
Antimicrobial Activity
Compound Substituents (Positions) Target Pathogens Inhibition Rate (%) Reference
IVd (2H-1,2,3-triazole) 4-Cl, 5-Ph, 2-Me Fusarium graminearum 70.4
IVk (2H-1,2,3-triazole) 4-Cl, 5-Ph, 2-CF₃ Botrytis cinerea 87.0
4-(4-ClPh)-thiazole derivative Thiazole-triazole hybrid Staphylococcus aureus >90
  • Substituent Effects : Chloro and trifluoromethyl groups enhance antifungal activity, likely due to increased electrophilicity and membrane penetration .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(4-methylphenyl)-2H-1,2,3-triazole derivatives?

  • Methodological Answer : The synthesis typically involves cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used. In one protocol, 4-methylphenylacetylene reacts with sodium azide and a copper catalyst in a THF/water mixture at 50°C for 16 hours, yielding triazole derivatives with ~61% efficiency . Alternative routes include refluxing hydrazides with substituted benzaldehydes in ethanol under acidic conditions .
  • Key Data : Reaction yields range from 51% to 91%, depending on substituents and catalysts .

Q. How is structural characterization performed for these compounds?

  • Methodological Answer : A combination of techniques is used:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.78 ppm for methoxy groups in 4-(3,5-dimethoxyphenyl) derivatives) .
  • X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths (e.g., C–S bonds at 1.6775 Å) and hydrogen-bonding networks stabilizing crystal lattices .
  • HRMS : Validates molecular formulas (e.g., [M+H]⁺ peaks at m/z 312.1344 for C₁₇H₁₈N₃O₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazole derivatives?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Copper sulfate with sodium ascorbate enhances CuAAC efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve cyclization of hydrazides .
  • Temperature control : Refluxing at 50–80°C balances reaction speed and side-product formation .
    • Data Contradiction : Yields vary significantly (51–91%) across studies due to substituent electronic effects. For example, electron-withdrawing groups on aryl rings reduce reactivity .

Q. What computational methods are used to predict biological activity and molecular interactions?

  • Methodological Answer :

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets like tubulin. For instance, triazole derivatives mimic combretastatin A-4 (CA-4) by binding to the colchicine site, validated by binding energies ≤ -8.5 kcal/mol .
  • DFT calculations : Gaussian 09 computes heats of formation and detonation properties for energetic derivatives (e.g., density = 1.727 g/cm³, detonation velocity = 8.5 km/s) .
    • Validation : Experimental bioactivity (e.g., IC₅₀ values ≤ 1 µM against cancer cell lines) correlates with docking scores .

Q. How do structural modifications influence antifungal or anticancer activity?

  • Methodological Answer :

  • Substituent effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance tubulin polymerization inhibition by 30% compared to methylphenyl groups .
  • Triazole ring conformation : Cis-constrained 4,5-disubstituted triazoles prevent isomerization, improving pharmacokinetic stability .
    • Data Table :
DerivativeSubstituent (R)IC₅₀ (µM)Target
2h3,4,5-OMePh0.12Tubulin
9d4-MePh2.5Fungal CYP51
Sources:

Data Analysis and Contradictions

Q. Why do biological activities vary across studies for structurally similar triazoles?

  • Analysis :

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or fungal strains affect IC₅₀ values .
  • Stereochemical factors : Cis vs. trans configurations in 4,5-disubstituted derivatives alter binding kinetics .
  • Purity issues : Impurities from incomplete column chromatography (e.g., <95% purity) artificially reduce activity .

Q. How can crystallographic data resolve discrepancies in reported bond lengths?

  • Methodological Answer : SHELXL refinement identifies outliers. For example, C–S bond lengths in triazole-thiones vary between 1.668–1.6775 Å due to crystal packing effects, not synthesis errors . Cross-validate with IR spectroscopy (C–S stretches at 680–720 cm⁻¹) .

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